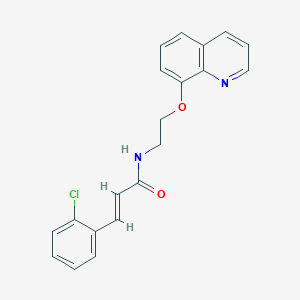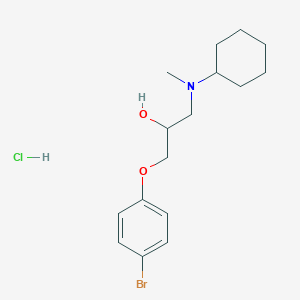![molecular formula C9H13NO2S B2404395 2-[(Oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2195877-69-9](/img/structure/B2404395.png)
2-[(Oxan-4-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxathiazole and is a heterocyclic organic molecule that contains both oxygen and sulfur atoms in its structure. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-[(Oxan-4-yl)methoxy]-1,3-thiazole involves the reaction of 2-bromo-1,3-thiazole with 4-hydroxytetrahydrofuran in the presence of a base to form the desired product.
Starting Materials
2-bromo-1,3-thiazole, 4-hydroxytetrahydrofuran, Base (e.g. potassium carbonate)
Reaction
Add 2-bromo-1,3-thiazole to a reaction flask, Add 4-hydroxytetrahydrofuran to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. dichloromethane), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product
Mechanism Of Action
The mechanism of action of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a natural process of programmed cell death. It is believed that the compound interacts with specific proteins in the cancer cells, leading to their death.
Biochemical And Physiological Effects
Studies have shown that 2-[(Oxan-4-yl)methoxy]-1,3-thiazole has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antibacterial properties by inhibiting the growth of certain bacteria.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to determine its efficacy in certain applications.
Future Directions
There are several future directions for the research of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole. One of the significant areas of research is in the development of new drug candidates for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a synthetic compound that has shown potential in various scientific research applications. Its ease of synthesis and potential as a drug candidate make it an exciting area of research for the future. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Scientific Research Applications
2-[(Oxan-4-yl)methoxy]-1,3-thiazole has various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antifungal agent.
properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLNWZXYSUJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxan-4-yl)methoxy]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)


![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)

![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)
